Leptomycin B, 30-hydroxy
Description
Origin and Biosynthetic Context of Leptomycin B
To understand Leptomycin B, 30-hydroxy, it is essential to first examine the origin and biosynthesis of its parent compound, Leptomycin B.
Leptomycin B is a natural product synthesized by various species of the soil-dwelling bacteria, Streptomyces. wikipedia.orgcaymanchem.combertin-bioreagent.com These filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse chemical structures and biological activities, including many clinically important antibiotics. The production of Leptomycin B by Streptomyces underscores the vast and largely untapped reservoir of novel bioactive compounds within the microbial world.
From a biosynthetic perspective, Leptomycin B is classified as a polyketide. pnas.org Polyketides are a large and structurally diverse class of natural products synthesized by a set of enzymes known as polyketide synthases (PKSs). These enzymatic assembly lines build the carbon backbone of the molecule through the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. The complex structure of Leptomycin B, featuring a long, branched fatty acid-like chain with multiple stereocenters and functional groups, is a direct result of the programmed action of its dedicated PKS machinery.
Discovery and Initial Biological Activity of Leptomycin B
The discovery of Leptomycin B and the subsequent characterization of its biological effects laid the groundwork for the investigation of its derivatives like the 30-hydroxy variant.
Leptomycin B was initially discovered and characterized as a potent antifungal agent. caymanchem.combertin-bioreagent.com Its activity against various fungal species highlighted its potential as a lead compound for the development of new antifungal therapies. This discovery was a direct outcome of screening programs aimed at identifying novel antimicrobial agents from natural sources.
Beyond its antifungal properties, Leptomycin B was found to exhibit significant antiproliferative activity against a range of cancer cell lines in laboratory settings. rndsystems.com This potent cytotoxicity against cancer cells spurred considerable interest in its potential as an anticancer agent and has been the focus of extensive research.
| Cell Line Type | IC50 (nM) |
| SiHa | 0.4 |
| HCT-116 | 0.3 |
| SKNSH | 0.4 |
This table shows the in vitro antiproliferative activity of Leptomycin B against various cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.
Overview of Nuclear Export Inhibition by Leptomycin B
A pivotal breakthrough in understanding the mechanism of action of Leptomycin B was the discovery of its role as a specific inhibitor of nuclear export. caymanchem.comrndsystems.com Proteins and RNA molecules are constantly shuttled between the nucleus and the cytoplasm, a process tightly regulated by transport receptors. One of the key export receptors is a protein called CRM1 (Chromosome Region Maintenance 1), also known as exportin 1. pnas.org Leptomycin B exerts its potent biological effects by covalently binding to a specific cysteine residue within the CRM1 protein. pnas.org This binding event physically obstructs the binding of cargo proteins that bear a nuclear export signal (NES), effectively trapping them within the nucleus. This disruption of the normal flow of cellular traffic has profound consequences, leading to the observed antifungal and antiproliferative effects. The inhibition of nuclear export remains a cornerstone of Leptomycin B research and a key consideration in the study of its derivatives.
Chromosomal Region Maintenance 1 (CRM1/Exportin 1/XPO1) as the Molecular Target
The primary molecular target of Leptomycin B is a highly conserved protein known as Chromosomal Region Maintenance 1 (CRM1), also referred to as Exportin 1 (XPO1). wikipedia.orgnih.govrndsystems.com CRM1 is a key mediator of nuclear export for a wide array of proteins and RNA molecules. nih.govabcam.com It recognizes and binds to specific amino acid sequences called nuclear export signals (NES) within its cargo proteins. caymanchem.comfrontiersin.org
The mechanism of inhibition by LMB involves the covalent modification of a specific cysteine residue (Cys528 in human CRM1) within the NES-binding groove of the protein. nih.govfrontiersin.orgpnas.orgpnas.org This irreversible binding physically obstructs the association of CRM1 with its cargo, effectively halting the nuclear export process. caymanchem.comnih.gov Given the shared core structure, it is highly probable that this compound, if active, exerts its effects through the same mechanism of CRM1 inhibition. The critical features for this interaction are the α,β-unsaturated lactone ring and a ketone functionality. vulcanchem.com Structural analyses have revealed that after the initial covalent bond formation, the lactone ring of LMB is hydrolyzed, leading to extensive electrostatic interactions within the NES-binding groove and making the inhibition virtually irreversible. nih.govpnas.org
Significance in Cellular Regulation and Disease Biology
The inhibition of CRM1-mediated nuclear export has profound consequences for cellular regulation. By preventing the transport of key regulatory proteins from the nucleus to the cytoplasm, CRM1 inhibitors like Leptomycin B can effectively trap these proteins in the nucleus, thereby modulating their activity. caymanchem.comnih.gov
Many of the cargo proteins regulated by CRM1 are tumor suppressors (e.g., p53), cell cycle regulators, and signaling molecules. caymanchem.comrndsystems.com In many types of cancer, CRM1 is overexpressed, leading to the increased export and cytoplasmic inactivation of tumor suppressor proteins. frontiersin.org By blocking this export, CRM1 inhibitors can restore the nuclear function of these proteins, leading to cell cycle arrest and apoptosis in cancer cells. caymanchem.comwikipedia.org
Properties
Molecular Formula |
C33H48O7 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17+ |
InChI Key |
KZMHNEBMQDBQND-MRBODPGGSA-N |
Isomeric SMILES |
CC/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |
Canonical SMILES |
CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
Origin of Product |
United States |
Molecular Mechanisms of Action of Leptomycin B
Direct Binding to CRM1/Exportin 1
The foundation of Leptomycin B's inhibitory activity lies in its direct and covalent binding to the CRM1 protein. This interaction occurs within a specific, conserved region of CRM1 that is crucial for its function as a transport receptor.
Leptomycin B inactivates CRM1 through the covalent modification of a specific cysteine residue located within the nuclear export signal (NES)-binding groove of the protein. pnas.orgfrontiersin.org In human CRM1 (HsCRM1), this critical residue is Cysteine 528 (Cys528). nih.govmdpi.com In the fission yeast Schizosaccharomyces pombe, the corresponding residue is Cysteine 529. pnas.org The specificity of this interaction is highlighted by the fact that mutating this single cysteine residue to a serine is sufficient to render the CRM1 protein resistant to the effects of Leptomycin B. pnas.org This demonstrates that the covalent bond formation at this precise location is the definitive cause of CRM1 inactivation.
The covalent bond between Leptomycin B and CRM1 is formed via a well-defined chemical reaction known as a Michael-type addition. frontiersin.orgnih.gov This reaction involves the α,β-unsaturated δ-lactone ring, a chemically reactive functional group present in the structure of Leptomycin B. frontiersin.orgnih.gov The nucleophilic sulfhydryl group of the Cys528 residue in CRM1 attacks the electrophilic β-carbon of this unsaturated lactone. nih.gov This results in the formation of a stable, covalent adduct, effectively tethering the Leptomycin B molecule to the CRM1 protein. pnas.orgnih.gov
A remarkable aspect of the Leptomycin B-CRM1 interaction is a subsequent chemical step that occurs after the initial covalent conjugation. pnas.org Structural and chemical analyses have revealed that the lactone ring of the bound Leptomycin B undergoes hydrolysis, converting it to a hydroxy acid. pnas.org This hydrolysis is not a spontaneous event at neutral pH but is actively catalyzed by the CRM1 protein itself. pnas.org The presence of basic amino acid residues within the NES-binding groove of CRM1 facilitates this reaction. pnas.orgmdpi.com The mechanistic implication of this CRM1-mediated hydrolysis is profound; it renders the covalent modification essentially irreversible. pnas.org This irreversible binding leads to a long-lasting and potent inhibition of CRM1's export function.
Disruption of Nuclear Export Signal (NES)-CRM1-RanGTP Complex Formation
The formation of a stable ternary complex, consisting of the cargo protein (bearing a Nuclear Export Signal), CRM1, and the GTP-bound form of the Ran protein (RanGTP), is essential for successful nuclear export. frontiersin.orgnih.gov Leptomycin B's mechanism of action converges on the disruption of this critical complex.
By covalently binding to Cys528 within the central region of the NES-binding groove, Leptomycin B physically occupies the space required for cargo proteins to dock. invivogen.comnih.govanr.fr This steric hindrance directly prevents the association of NES-containing cargo proteins with CRM1. pnas.organr.fr Consequently, the initial and crucial step of the export process—the recognition and binding of the cargo by the export receptor—is effectively blocked, leading to the nuclear accumulation of CRM1 cargo proteins. invivogen.comtandfonline.com
High-resolution crystal structures of the Leptomycin B-CRM1 complex have provided detailed insights into the molecular basis of its inhibitory action. pnas.orgrcsb.org These structures confirm that Leptomycin B binds within the hydrophobic groove of CRM1, located between the HEAT repeats H11 and H12. pnas.org Upon binding, the inhibitor occupies a significant portion of this groove. pnas.org The subsequent hydrolysis of the lactone ring allows the now-opened inhibitor to form extensive electrostatic and hydrophobic interactions with the residues lining the groove. pnas.org This optimizes the fit of the inhibitor within the binding site and locks the CRM1 protein in a conformation that is incompatible with cargo binding, thus providing a clear structural explanation for its potent disruption of the NES-CRM1-RanGTP complex formation. pnas.org
Data Tables
Table 1: Structural Data of Leptomycin B in Complex with CRM1
| PDB ID | Description | Resolution (Å) | Organism(s) |
| 6TVO | Human CRM1-RanGTP in complex with Leptomycin B rcsb.org | 3.20 | Homo sapiens rcsb.org |
| 4HB4 | Crystal structure of CRM1 inhibitor Leptomycin B in complex with CRM1-Ran-RanBP1 rcsb.org | 2.05 | Homo sapiens, Saccharomyces cerevisiae rcsb.org |
Impact on Nucleocytoplasmic Transport Dynamics
Leptomycin B (LMB) profoundly disrupts the tightly regulated process of nucleocytoplasmic transport, the bidirectional movement of molecules between the nucleus and the cytoplasm. invivogen.com Its primary target is the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). invivogen.comcellsignal.com CRM1 is a key mediator for the export of a wide array of proteins and RNA molecules that contain a specific amino acid sequence known as a nuclear export signal (NES). invivogen.complos.org By specifically inhibiting CRM1, Leptomycin B effectively halts the export of these cargo molecules, leading to significant alterations in their subcellular localization and function.
The mechanism of inhibition is highly specific and involves the covalent modification of a critical cysteine residue (Cys528 in human CRM1) located within the NES-binding groove of the CRM1 protein. nih.govpnas.orgpnas.org This binding is achieved through a Michael-type addition reaction involving the α,β-unsaturated δ-lactone ring of Leptomycin B. pnas.orgpnas.org This irreversible modification physically obstructs the binding of NES-containing cargo proteins to CRM1, thereby preventing the formation of the trimeric export complex (CRM1-RanGTP-cargo) that is necessary for translocation through the nuclear pore complex. pnas.orgnih.gov
Retention of NES-Containing Proteins within the Nucleus
A primary and well-documented consequence of Leptomycin B's inhibition of CRM1 is the accumulation of NES-containing proteins within the nucleus. invivogen.comaacrjournals.org Proteins that normally shuttle between the nucleus and the cytoplasm, or are predominantly cytoplasmic but possess an NES, become trapped in the nucleus following treatment with Leptomycin B. invivogen.comresearchgate.net This nuclear retention is a direct result of the blockade of their CRM1-dependent export pathway.
Numerous studies have demonstrated this effect on a wide range of proteins, including key regulators of cell growth, transcription, and apoptosis. aacrjournals.org For example, tumor suppressor proteins such as p53, which contains both a nuclear localization signal (NLS) and an NES, accumulate in the nucleus upon Leptomycin B treatment. invivogen.comcellsignal.comoncotarget.com This forced nuclear residency can enhance their tumor-suppressive functions. Similarly, other critical proteins like the transcription factor NF-κB and the cell cycle inhibitor p27 are also retained in the nucleus by Leptomycin B. oncotarget.com
The kinetics of this nuclear accumulation can be rapid, with some proteins showing a significant shift in their subcellular distribution within minutes to a few hours of Leptomycin B exposure. aacrjournals.orgresearchgate.net Research has shown that for some proteins, nuclear accumulation can be observed in a significant percentage of cells within 90 minutes of treatment. researchgate.net This induced nuclear sequestration of key regulatory proteins is a cornerstone of the molecular mechanism of action of Leptomycin B and underlies many of its biological effects.
Alteration of CRM1 Subcellular Distribution
Interestingly, the interaction between Leptomycin B and CRM1 not only inhibits the export of cargo proteins but also alters the subcellular localization of CRM1 itself. nih.govnih.gov Contrary to the initial assumption that inhibiting its export function would cause CRM1 to accumulate in the nucleus, studies have shown that Leptomycin B treatment leads to a significant redistribution of CRM1 from the nucleus to the cytoplasm. nih.govnih.gov
This phenomenon was observed in A549 cells, where treatment with Leptomycin B caused a noticeable decrease in nuclear CRM1 and a corresponding increase in cytoplasmic CRM1 over a period of up to four hours, without changing the total amount of CRM1 protein in the cells. nih.govnih.gov This redistribution is a direct consequence of Leptomycin B binding, as cells expressing a mutant form of CRM1 (C528S) that is insensitive to Leptomycin B did not exhibit this change in localization. nih.govnih.gov
Cellular and Subcellular Effects of Leptomycin B Inhibition
Modulation of Specific Cargo Protein Localization
Leptomycin B's inhibition of CRM1 leads to the altered subcellular distribution of a multitude of proteins that possess a nuclear export signal (NES). This forced nuclear accumulation can stabilize certain proteins, alter their signaling capacity, and ultimately influence cellular fate.
The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Its activity is tightly controlled by its subcellular localization. Under normal conditions, p53 is exported from the nucleus and degraded in the cytoplasm, a process facilitated by its interaction with MDM2. Leptomycin B treatment blocks this nuclear export, leading to the stabilization and accumulation of p53 in the nucleus. embopress.orgembopress.org This nuclear sequestration enhances the transcriptional activity of p53, which can in turn induce cell cycle arrest or apoptosis. plos.org Studies have shown that in human papillomavirus (HPV)-positive cervical cancer cells, Leptomycin B enhances sensitivity to cisplatin (B142131) through the nuclear accumulation of p53. cfmot.deagscientific.com
The replication of the Human Immunodeficiency Virus Type 1 (HIV-1) is dependent on the viral regulatory protein Rev. Rev facilitates the export of unspliced and singly spliced viral mRNAs from the nucleus to the cytoplasm, a critical step for the production of new viral particles. wikipedia.org Leptomycin B has been identified as a potent inhibitor of the nucleo-cytoplasmic translocation of the HIV-1 Rev protein. wikipedia.orgtoku-e.com By blocking the CRM1-dependent export of Rev, Leptomycin B prevents the transport of viral mRNAs, thereby suppressing HIV-1 replication. wikipedia.org
Leptomycin B's inhibitory action extends to a wide range of essential regulatory proteins, forcing their retention within the nucleus and thereby altering their function. This includes proteins involved in signal transduction, cell cycle control, and transcriptional regulation.
The table below summarizes the effects of Leptomycin B on the nuclear localization of several key regulatory proteins:
| Protein | Function | Effect of Leptomycin B | References |
| RanBP1 | Ran-binding protein 1, involved in the regulation of the Ran GTPase cycle. | Strong nuclear accumulation, confirming inhibition of CRM1-mediated export. | nih.govnih.gov |
| MAPKAP kinase 2 (MK2) | A downstream target of p38 MAPK, involved in stress signaling. | Blocks stress-induced nuclear export, leading to nuclear accumulation. | embopress.orgnih.gov |
| NF-κB/IκB | Transcription factor complex involved in immune and inflammatory responses. | Induces nuclear accumulation of the inhibitor IκBα, sequestering NF-κB in an inactive state in the nucleus. | wikipedia.orgaai.orgpnas.org |
| c-Abl | A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and apoptosis. | Blocks nuclear export, leading to its accumulation in the nucleus. | agscientific.comtoku-e.combioaustralis.com |
| Cyclin B1 | A key regulatory protein for the G2/M transition of the cell cycle. | Causes marked nuclear accumulation in G2 phase cells by disrupting its interaction with CRM1. | embopress.orgnih.gov |
| MDM2 | An E3 ubiquitin ligase that targets p53 for degradation. | Nuclear accumulation, which can be a consequence of p53 activation. | toku-e.comsigmaaldrich.cn |
| MPF (Maturation-promoting factor) | A complex of cdc2 and cyclin B1 that drives entry into mitosis. | Nuclear export is blocked, primarily due to the inhibition of cyclin B1 export. | toku-e.comembopress.org |
| PKI (Protein Kinase Inhibitor) | Inhibitor of cAMP-dependent protein kinase (PKA). | Nuclear accumulation due to the inhibition of its CRM1-dependent export. | agscientific.combioaustralis.comfishersci.com |
| p62 (Sequestosome 1) | A scaffold protein involved in various signaling pathways, including autophagy and NF-κB activation. | Nuclear accumulation has been observed, suggesting a role in regulating gene transcription. | |
| Topoisomerase IIα | An enzyme that alters the topology of DNA and is a target for some anticancer drugs. | Inhibition of nuclear export, which can enhance the sensitivity of cancer cells to topoisomerase IIα-targeted drugs. | scirp.org |
Effects on mRNA Export
The influence of Leptomycin B extends beyond protein transport to the export of certain messenger RNAs (mRNAs). This occurs through the inhibition of the export of ribonucleoprotein (RNP) complexes, where the mRNA is associated with proteins that contain nuclear export signals. wikipedia.org
Leptomycin B has been shown to inhibit the export and subsequent translation of specific mRNAs by trapping their associated RNP complexes within the nucleus. wikipedia.orgcfmot.de This post-transcriptional level of regulation can significantly impact the expression of genes involved in inflammation and cell proliferation.
The table below details the impact of Leptomycin B on the export of specific mRNAs:
| mRNA | Function | Effect of Leptomycin B | References |
| COX-2 (Cyclooxygenase-2) | An enzyme involved in the synthesis of prostaglandins, often overexpressed in cancer and inflammatory diseases. | Potently inhibits the stabilization and nuclear export of COX-2 mRNA, leading to reduced protein expression. | researchgate.nettoku-e.comnih.govnih.gov |
| c-Fos | A proto-oncogene that encodes a transcription factor involved in cell proliferation and differentiation. | Inhibits the export of c-Fos mRNA by interfering with the export of its ribonucleoprotein complex. | cfmot.deagscientific.comtoku-e.combioaustralis.com |
Cell Cycle Perturbations
By disrupting the carefully orchestrated movement of key regulatory proteins, Leptomycin B significantly impacts cell cycle progression. The nuclear retention of proteins like p53 and cyclin B1 can lead to arrests at critical checkpoints. Research has shown that Leptomycin B can cause a reversible blockage of the cell cycle in both the G1 and G2 phases in mammalian fibroblasts. nih.govnih.gov The G1 arrest is often linked to the nuclear accumulation and activation of p53, while the G2 arrest can be attributed to the altered localization of the cyclin B1/cdc2 complex (MPF). embopress.orgamegroups.org In some instances, cells arrested in G2 by Leptomycin B have been observed to undergo DNA replication without entering mitosis, resulting in tetraploid cells upon removal of the inhibitor. nih.gov
Induction of G1 and G2 Phase Cell Cycle Arrest by Leptomycin B
Leptomycin B is a potent inhibitor of the cell cycle, capable of inducing arrest in both the G1 and G2 phases in a variety of eukaryotic cells, from yeast to mammals. vulcanchem.comgoogle.com This dual-phase arrest highlights its interference with fundamental processes required for progression through these critical checkpoints.
In mammalian cells, treatment with Leptomycin B leads to a reversible blockage in both G1 and G2. vulcanchem.com Studies in rat fibroblasts have shown that cells arrested in the G2 phase, upon removal of LMB, can proceed to DNA replication without undergoing mitosis, resulting in the formation of tetraploid cells. vulcanchem.com This indicates a disruption of the normal G2/M transition. The ability of LMB to cause cell cycle arrest is a key aspect of its anti-proliferative and anti-tumor activities.
Mechanisms of Cell Cycle Regulation by Leptomycin B
The primary mechanism by which Leptomycin B exerts its effects on the cell cycle is through the specific and covalent inhibition of the nuclear export protein, Chromosomal Region Maintenance 1 (CRM1), also known as exportin 1 (XPO1). CRM1 is responsible for the transport of a wide range of proteins, including key cell cycle regulators, from the nucleus to the cytoplasm.
By binding to a critical cysteine residue (Cys529 in S. pombe) in CRM1, Leptomycin B blocks the nuclear export of proteins containing a nuclear export signal (NES). This inhibition leads to the nuclear accumulation of several important tumor suppressor and cell cycle regulatory proteins.
One of the most critical targets in this mechanism is the tumor suppressor protein p53 . In normal unstressed cells, p53 is exported from the nucleus and degraded in the cytoplasm. By inhibiting CRM1, Leptomycin B forces the retention and accumulation of active p53 in the nucleus. Nuclear p53 can then activate the transcription of its target genes, including the cyclin-dependent kinase inhibitor p21 . The induction of p21 is a central event in mediating G1 arrest by inhibiting the activity of cyclin/CDK complexes that are necessary for the G1/S transition.
The G2 arrest induced by Leptomycin B is also linked to the nuclear accumulation of proteins that regulate the G2/M transition. For instance, cyclin B1 , a crucial component of the M-phase promoting factor (MPF), shuttles between the nucleus and cytoplasm. Its nuclear export during interphase is CRM1-dependent. Inhibition of this export by Leptomycin B can lead to the premature nuclear accumulation of cyclin B1, which can contribute to G2 arrest, particularly in the context of DNA damage.
The table below summarizes the effects of Leptomycin B on the cell cycle in different cell lines as reported in various studies.
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| Rat 3Y1 Fibroblasts | Leptomycin B | Reversible block in G1 and G2 phases. | vulcanchem.com |
| Fission Yeast (S. pombe) | Leptomycin B | Inhibition of proliferation in G1 and G2 phases. | vulcanchem.com |
| A549 (Lung Cancer) | Doxorubicin and Leptomycin B | Increased G2/M arrest compared to control. | |
| CCRF-CEM/Taxol (Leukemia) | Leptomycin B | Release from G0/G1 arrest and progression into S-phase, leading to apoptosis. | |
| Primary Prostatic Epithelial Cells | Leptomycin B | Induction of cell cycle arrest. | |
| LNCaP (Prostate Cancer) | Leptomycin B | Induction of apoptosis. |
Biosynthetic Pathways and Biotransformation of Leptomycin B
Elucidation of Polyketide Synthase Pathways
The biosynthesis of leptomycin is accomplished by a modular polyketide synthase (PKS) system, which involves a series of enzymatic reactions to construct the complex polyketide backbone. google.com The leptomycin biosynthetic gene cluster from Streptomyces sp. ATCC 39366 has been cloned and sequenced, revealing a 90 kb segment of DNA containing the putative lep cluster. nih.gov
This cluster is composed of 12 polyketide synthase modules distributed across four genes: lepA, lepB, lepC, and lepD. In addition to the PKS genes, a P450 encoding gene is also part of the cluster. nih.gov Type I PKSs, like the one for leptomycin, are large, multifunctional protein complexes. Each module is responsible for the activation and incorporation of a two-carbon unit into the growing polyketide chain and contains multiple domains for enzymatic modifications. google.com The successful expression of the lep gene cluster in Streptomyces lividans confirmed its function, leading to the production of leptomycin A and B. nih.gov This heterologous expression also demonstrated that the host organism is capable of synthesizing ethylmalonyl-CoA, a necessary precursor for leptomycin B biosynthesis. nih.gov
Microbial Conversion Strategies for Derivative Generation
Due to the significant cytotoxicity of Leptomycin B, microbial conversion has been explored as a method to produce derivatives with potentially reduced antiproliferative effects while maintaining desired biological activities. nih.govnih.gov This biotransformation approach utilizes the enzymatic machinery of various microorganisms to modify the structure of LMB, often resulting in more polar compounds. nih.govasm.org
A screening of a wide variety of microorganisms has been conducted to identify strains capable of transforming Leptomycin B into novel derivatives. asm.orgnih.gov This screening involved 29 bacterial and 72 fungal strains, leading to the identification of several effective biocatalysts. nih.govasm.org Among the successful strains were:
Aspergillus flavus ATCC 9170 : This fungal strain was utilized for the isolation of 26-hydroxy-LMB. nih.govasm.org
Emericella unguis ATCC 13431 : This fungus was instrumental in producing LMB-24-glutaminamide. nih.govasm.org
Streptomyces rimosus ATCC 28893 : This bacterial strain was found to convert LMB into 4,11-dihydroxy-LMB and 2,3-dihydro-LMB. nih.govasm.org
These findings highlight the utility of microbial screening to discover novel biocatalytic activities for the structural modification of complex natural products.
The microbial transformation of Leptomycin B yielded several derivatives that were isolated and structurally characterized. The primary methods for characterization included high-performance liquid chromatography (HPLC), liquid chromatography-mass spectroscopy (LC-MS), and nuclear magnetic resonance (NMR) techniques. nih.gov The following table summarizes the key bioconversion products.
| Bioconversion Product | Producing Microorganism | Yield (%) |
| 26-hydroxy-LMB | Aspergillus flavus ATCC 9170 | 30 |
| LMB-24-glutaminamide | Emericella unguis ATCC 13431 | 90 |
| 4,11-dihydroxy-LMB | Streptomyces rimosus ATCC 28893 | 13 |
| 2,3-dihydro-LMB | Streptomyces rimosus ATCC 28893 | 55 |
Data sourced from references nih.govasm.org.
These products represent various modifications to the parent LMB molecule, including hydroxylation, amide formation, and reduction of a double bond. nih.govasm.org
A primary goal of generating Leptomycin B derivatives through microbial conversion was to modulate its biological activity, specifically to reduce its cytotoxicity while preserving its ability to inhibit the nuclear export of proteins like the HIV-1 Rev protein. nih.gov
The resulting metabolites were tested for their antiproliferative effects and their ability to inhibit Rev translocation. nih.gov While the microbial conversion did lead to a reduction in the antiproliferative effects of the LMB metabolites, none of the characterized derivatives showed better inhibition of the nuclear export of Rev than the parent compound, Leptomycin B. nih.govasm.org This suggests that the structural modifications, while reducing general toxicity, did not enhance the specific activity related to nuclear export inhibition.
Structural Biology and Structure Activity Relationship Sar of Leptomycin B and Its Analogs
High-Resolution Crystal Structures of CRM1-Leptomycin B Complexes
High-resolution X-ray crystallography has been instrumental in visualizing the precise interactions between Leptomycin B and CRM1. Crystal structures of the CRM1-LMB complex, often in a ternary arrangement with RanGTP and RanBP1, have been solved at resolutions of 1.8 to 2.0 Å, providing atomic-level detail of the binding interface. cornell.eduinvivogen.comresearchgate.net These structures reveal that LMB binds within the hydrophobic, nuclear export signal (NES)-binding groove of CRM1. invivogen.comresearchgate.net
| PDB ID | Complex | Resolution (Å) | Reference |
|---|---|---|---|
| 4HB4 | CRM1-Leptomycin B-Ran-RanBP1 | 2.05 | cornell.edu |
Upon binding of Leptomycin B, the NES-binding groove of CRM1 undergoes a conformational change. The groove, which is somewhat closed in its unliganded state, opens up to accommodate the inhibitor molecule. researchgate.net LMB occupies approximately 70% of the NES-binding groove, effectively blocking the binding of cargo proteins bearing a nuclear export signal. researchgate.net The long polyketide chain of LMB aligns within this hydrophobic groove, establishing extensive hydrophobic interactions. researchgate.net Interestingly, structural analysis reveals that after the initial covalent modification of cysteine 528 (in human CRM1) by LMB's lactone ring, the lactone is subsequently hydrolyzed to a hydroxy acid. This hydrolysis results in additional electrostatic interactions between the inhibitor and residues within the groove, further stabilizing the complex and making the inhibition virtually irreversible. researchgate.net
Identification of Critical Structural Motifs for CRM1 Inhibition
The α,β-unsaturated δ-lactone ring is arguably the most critical functional group for the biological activity of Leptomycin B. This electrophilic "warhead" is responsible for the covalent and irreversible inhibition of CRM1. researchgate.netnih.gov It undergoes a Michael-type addition reaction with the sulfhydryl group of a specific cysteine residue (Cys-528 in human CRM1) located in the NES-binding groove. researchgate.netnih.govpnas.org The formation of this covalent bond effectively and permanently blocks the groove, preventing the binding of NES-containing cargo proteins and thus inhibiting nuclear export. invivogen.comnih.gov Analogs of Leptomycin B that lack this unsaturated lactone or have a saturated lactone ring are biologically inactive, confirming the essential role of this moiety. pnas.org
While the lactone ring forms the covalent anchor, the extended polyketide chain of Leptomycin B, which includes conjugated dienes and a β-hydroxy-ketone group, is crucial for the high-affinity and specific binding to CRM1. This long, hydrophobic chain fits snugly into the hydrophobic NES-binding groove of the protein. researchgate.net The specific geometry and chemical nature of this chain facilitate numerous van der Waals and hydrophobic interactions with the amino acid residues lining the groove. Shortening this hydrophobic acyl side chain has been shown to significantly reduce the biological activity, even with an intact electrophilic lactone, highlighting the importance of these extensive non-covalent interactions for the initial recognition and high-affinity binding that precedes the covalent reaction. pnas.org
Structure-Activity Relationships of Semisynthetic and Bioconverted Derivatives
The potent, but highly toxic, nature of Leptomycin B (LMB) has driven research into the development of derivatives with an improved therapeutic window. nih.govcellsignal.com Efforts in this area have primarily focused on two main strategies: the semisynthesis of novel analogs and the use of microbial bioconversion to generate new compounds. nih.govnih.gov The structure-activity relationship (SAR) studies of these derivatives reveal critical insights into the molecular features required for the inhibition of the nuclear export protein CRM1 (Chromosomal Region Maintenance 1, also known as exportin 1 or XPO1). invivogen.comnih.gov
The core mechanism of LMB's activity is the covalent modification of a specific cysteine residue (Cys528 in human CRM1) within the nuclear export signal (NES)-binding groove. cellsignal.compnas.org This occurs via a Michael addition reaction, where the sulfhydryl group of the cysteine residue attacks the α,β-unsaturated δ-lactone of LMB. pnas.orgresearchgate.net Therefore, the integrity of this reactive lactone ring is paramount for potent inhibitory activity. An inactive LMB analog where the lactone ring is saturated shows a loss of biological activity, confirming the necessity of this electrophilic structure.
While specific research findings on a "30-hydroxy Leptomycin B" derivative are not detailed in publicly available literature, studies on other bioconverted hydroxylated analogs provide valuable SAR insights. Microbial conversion serves as an effective method to produce more polar derivatives of LMB, which can lead to reduced cytotoxicity. nih.gov
A screening of numerous bacterial and fungal strains identified several microorganisms capable of transforming LMB into various metabolites. nih.govnih.gov These bioconversion reactions, such as hydroxylation and conjugation, often represent detoxification pathways. nih.gov For instance, the fungus Aspergillus flavus ATCC 9170 was used to produce 26-hydroxy-LMB. nih.gov Another derivative, 4,11-dihydroxy-LMB, was generated through bioconversion by Streptomyces rimosus ATCC 28893. nih.gov
The introduction of hydroxyl groups generally leads to a reduction in antiproliferative effects compared to the parent LMB molecule. nih.gov This decrease in cytotoxicity is a key objective in creating safer analogs. However, this moderation of activity comes at a cost, as none of the reported bioconverted metabolites, including the hydroxylated derivatives, exhibited better inhibition of the nuclear export of the HIV-1 Rev protein than LMB itself. nih.gov This suggests that while hydroxylation can reduce toxicity, it may also diminish the desired inhibitory potency against CRM1.
Another significant bioconversion product is 2,3-dihydro-LMB, produced by Streptomyces rimosus. This modification, which saturates one of the double bonds in the polyketide chain, also results in altered biological activity. nih.gov Similarly, conjugation, such as the formation of LMB-24-glutaminamide by Emericella unguis, represents another route to derivatives with modified properties. nih.gov
Semisynthetic approaches have also yielded important SAR data. By chemically modifying the LMB structure, researchers have developed nuclear export inhibitors (NEIs) that maintain the high potency of LMB but are significantly better tolerated in vivo. nih.gov These studies have shown that modifications to the polyketide side chain, away from the critical α,β-unsaturated lactone, can successfully dissociate the potent anticancer activity from the high toxicity of the parent compound. Some of these novel NEIs were found to be up to 16-fold better tolerated than LMB in mouse models while retaining equivalent in vitro cytotoxicity. nih.gov The improved therapeutic window of these semisynthetic derivatives underscores the potential for developing clinically viable CRM1 inhibitors based on the leptomycin scaffold.
Interactive Data Table of Leptomycin B Derivatives and Their Properties
| Compound Name | Modification Type | Producing Organism / Method | Key Finding | Reference |
| Leptomycin B | Parent Compound | Streptomyces sp. | Potent CRM1 inhibitor, high cytotoxicity | nih.gov |
| 26-hydroxy-LMB | Bioconversion (Hydroxylation) | Aspergillus flavus ATCC 9170 | Reduced antiproliferative effects compared to LMB | nih.gov |
| 4,11-dihydroxy-LMB | Bioconversion (Hydroxylation) | Streptomyces rimosus ATCC 28893 | Reduced antiproliferative effects compared to LMB | nih.gov |
| 2,3-dihydro-LMB | Bioconversion (Reduction) | Streptomyces rimosus ATCC 28893 | Altered biological activity | nih.gov |
| LMB-24-glutaminamide | Bioconversion (Conjugation) | Emericella unguis ATCC 13431 | Reduced antiproliferative effects compared to LMB | nih.gov |
| Novel NEIs | Semisynthesis | Chemical Modification | Maintained potency, up to 16-fold better tolerated in vivo | nih.gov |
Mechanisms of Cellular Resistance to Leptomycin B
CRM1/Exportin 1 Mutations Conferring Resistance
The most direct mechanism of resistance to Leptomycin B involves alterations in its cellular target, the CRM1/Exportin 1 protein. These mutations prevent the effective binding of Leptomycin B, thereby rendering the nuclear export process insensitive to its inhibitory effects.
Role of Cysteine 528/529 Alterations (e.g., C529S Mutation in S. pombe)
A critical residue in the CRM1 protein, Cysteine 528 (in humans) or 529 (in Schizosaccharomyces pombe), plays a pivotal role in the mechanism of action of Leptomycin B. nih.govresearchgate.net This cysteine residue is the site of covalent modification by Leptomycin B, leading to the inactivation of the CRM1 protein and the subsequent blockage of nuclear export. nih.gov Mutations at this specific site are a key factor in the development of resistance.
In the fission yeast S. pombe, a single amino acid substitution from cysteine to serine at position 529 (C529S) is sufficient to confer a high level of resistance to Leptomycin B. nih.gov This mutation prevents the covalent binding of Leptomycin B to the CRM1 protein. nih.gov Studies have shown that S. pombe cells expressing the C529S mutant of CRM1 can grow in the presence of high concentrations of Leptomycin B, whereas wild-type cells are inhibited. nih.gov This resistance is attributed to the fact that the serine residue at position 529 cannot be alkylated by Leptomycin B in the same way as the sulfhydryl group of cysteine. nih.gov
The significance of this cysteine residue is underscored by its conservation across Leptomycin B-sensitive organisms, including humans. nih.gov In contrast, organisms that are naturally insensitive to Leptomycin B, such as Saccharomyces cerevisiae, possess a different amino acid at the equivalent position (Threonine 539). nih.govembopress.org
| Organism | CRM1 Residue at Position 529 (or equivalent) | Leptomycin B Sensitivity |
| Schizosaccharomyces pombe (wild-type) | Cysteine 529 | Sensitive |
| Schizosaccharomyces pombe (C529S mutant) | Serine 529 | Resistant |
| Human | Cysteine 528 | Sensitive |
| Saccharomyces cerevisiae | Threonine 539 | Insensitive |
Derivatives of Leptomycin B, Including 30 Hydroxy 26 Hydroxy Lmb
Structural Characterization of Leptomycin B, 30-hydroxy (26-hydroxy-LMB)
This compound is a novel derivative isolated following the bioconversion of Leptomycin B by the fungus Aspergillus flavus ATCC 9170. researchgate.net The introduction of a hydroxyl group increases the polarity of the parent compound.
The structural characterization of this derivative has been established through various spectroscopic methods. While detailed NMR spectroscopic data are not widely published, mass spectrometry confirms the addition of an oxygen atom, consistent with a hydroxylation event. The available spectroscopic data for 26-hydroxy-LMB are summarized below.
Spectroscopic Data for this compound (26-hydroxy-LMB)
| Spectroscopic Method | Observed Data |
|---|---|
| UV (in MeOH) | λmax: 225 nm |
| Infrared (IR) (film) | νmax (cm⁻¹): 3352, 2966, 2930, 1707, 1644, 1455, 1374, 1252, 1100, 1046, 968, 885, 825, 736, 703 |
| FAB-MS (positive mode) | [M+Li-H]Li⁺: 569 |
This table is based on data from microbial conversion studies. researchgate.net
The parent molecule, Leptomycin B, is a polyketide with a molecular weight of 540.74 g·mol⁻¹, featuring an α,β-unsaturated δ-lactone, conjugated dienes, and a terminal carboxylic acid. pnas.org The mass spectrometry data for the hydroxylated derivative is consistent with the addition of one oxygen atom to this structure.
Biological Activity and Mechanistic Comparisons with Leptomycin B
The biological activity of this compound has been evaluated in comparison to its parent compound, particularly focusing on its core functions of nuclear export inhibition and antiproliferative effects.
Leptomycin B is a highly potent inhibitor of CRM1-mediated nuclear export, with activity observed at nanomolar concentrations. cellsignal.com The covalent bond it forms with CRM1 leads to a prolonged and effective blockade of the transport machinery. nih.gov Studies on a range of LMB metabolites, including 26-hydroxy-LMB, have shown that none of these derivatives inhibited the nuclear export of the HIV-1 regulatory protein Rev more effectively than LMB itself. researchgate.net This suggests that the hydroxylation at the 30-position (or 26-position) results in a reduction of its inhibitory potency on CRM1. The addition of the polar hydroxyl group may alter the binding affinity of the molecule within the hydrophobic NES-binding groove of CRM1.
The potent antiproliferative activity of LMB is a direct consequence of its ability to induce the nuclear accumulation of key tumor suppressor proteins and cell cycle regulators, such as p53, c-Abl, and FOXO-3A. invivogen.comnih.gov By trapping these proteins in the nucleus, LMB can trigger cell cycle arrest and apoptosis in cancer cells. nih.gov
Comparative Biological Activity Profile
| Compound | Nuclear Export Inhibition | Antiproliferative Activity |
|---|---|---|
| Leptomycin B (LMB) | High potency (sub-nanomolar to low nanomolar IC₅₀) nih.gov | High potency (sub-nanomolar IC₅₀ in many cancer cell lines) nih.gov |
| This compound | Less potent than LMB researchgate.net | Reduced compared to LMB researchgate.net |
Synthetic Approaches to Leptomycin B Derivatives
The generation of Leptomycin B derivatives can be achieved through several routes, including bioconversion and chemical synthesis.
Bioconversion: this compound is a clear example of a derivative produced via bioconversion. This method utilizes whole-cell microorganisms or purified enzymes to perform specific chemical transformations on a substrate. In this case, the fungus Aspergillus flavus was used to hydroxylate Leptomycin B, a reaction that can be difficult to achieve with specificity through traditional chemical synthesis. researchgate.net Microbial conversion is a valuable tool for generating novel, more polar metabolites of complex natural products. researchgate.net
Chemical Synthesis: The total synthesis of Leptomycin B and its analogs is a complex undertaking due to its multiple stereocenters and sensitive functional groups. However, various synthetic strategies have been developed. These often involve modular approaches, where different fragments of the molecule are synthesized separately before being joined. Key reactions used in the synthesis of related polyketide inhibitors include Negishi and Suzuki-Miyaura cross-coupling reactions, Evans aldol (B89426) reactions, and Jacobsen hetero-Diels-Alder reactions. researchgate.net These synthetic routes provide access to analogs that are not available through bioconversion and allow for systematic modification of the LMB scaffold to probe structure-activity relationships.
Strategies for Developing Modified Leptomycin B Analogs with Improved Biological Profiles
The primary motivation for developing LMB analogs is to overcome the severe toxicity associated with the natural product, thereby improving its therapeutic index. nih.gov The goal is to retain the high potency of CRM1 inhibition while reducing off-target effects or improving in vivo tolerance.
Key strategies include:
Semi-synthesis: This approach involves chemically modifying the natural LMB molecule. Researchers have created series of semi-synthetic derivatives that maintain high potency but are significantly better tolerated in animal models—in some cases, up to 16-fold better than LMB. nih.gov These modifications can potentially alter the compound's distribution, metabolism, or interaction with off-target molecules.
Development of Fully Synthetic Analogs (SINEs): A highly successful strategy has been the development of Selective Inhibitor of Nuclear Export (SINE) compounds. researchgate.net These are structurally distinct, smaller molecules designed to mimic the key interactions of LMB with CRM1's NES-binding groove, including the covalent modification of Cys528. researchgate.net Compounds like Selinexor were developed through this approach and have a different toxicity profile, enabling their use in clinical settings. researchgate.net
Modulating Covalent Reactivity: The irreversible covalent bond formed by LMB is responsible for its potent and prolonged action but may also contribute to its toxicity. Some strategies focus on developing reversible or slowly-reversible inhibitors. By fine-tuning the reactivity of the Michael acceptor (the α,β-unsaturated lactone in LMB), it may be possible to achieve a balance between sustained target engagement and reduced toxicity.
These efforts have demonstrated that the potent anticancer activity associated with CRM1 inhibition can be separated from the dose-limiting toxicities of Leptomycin B, paving the way for a new class of therapeutic agents. nih.gov
Leptomycin B As a Chemical Biology Tool in Nuclear Transport Research
Utility in Mapping Nuclear Export Pathways
The specificity of Leptomycin B for the CRM1-mediated export pathway makes it an invaluable reagent for mapping the routes molecules take to exit the nucleus. The transport of macromolecules between the nucleus and the cytoplasm is fundamental to cellular function, governing processes like gene expression, cell signaling, and cell cycle control. invivogen.com By selectively blocking the major export route for proteins, researchers can elucidate the reliance of a given cellular process on this pathway.
When cells are treated with LMB, proteins that depend on CRM1 for their export are trapped within the nucleus. nih.gov This induced nuclear accumulation serves as a clear indicator that the protein is a substrate of the CRM1 pathway. This simple yet powerful experimental approach allows for the systematic mapping of export routes. For instance, if a signaling pathway is disrupted upon LMB treatment, it suggests that a key component of that pathway must shuttle between the nucleus and cytoplasm via CRM1 to perform its function. Therefore, LMB is used not just to identify individual exported proteins, but to understand how entire signaling networks are regulated by nucleocytoplasmic transport.
Identification and Validation of CRM1 Cargo Proteins
A primary application of Leptomycin B is the discovery and confirmation of new CRM1 cargo proteins. The operational principle is straightforward: if a protein's steady-state localization is cytoplasmic or distributed between both compartments, and treatment with LMB causes it to accumulate exclusively in the nucleus, it is strong evidence that the protein is exported by CRM1. invivogen.comnih.gov This technique has been instrumental in identifying hundreds of proteins whose functions are regulated by their subcellular localization. pnas.org
Researchers often combine LMB treatment with immunofluorescence microscopy or cellular fractionation followed by Western blotting to track the localization of a protein of interest. The nuclear retention of a protein in LMB-treated cells validates it as a CRM1 cargo. This method has been used to identify numerous key cellular regulators as CRM1 substrates.
Table 1: Examples of Cellular Proteins Validated as CRM1 Cargo Using Leptomycin B
| Protein | Function | Finding with LMB Treatment | Reference(s) |
| p53 | Tumor suppressor | Nuclear accumulation and subsequent activation | invivogen.comresearchgate.net |
| cGAS | Cytosolic DNA sensor | Nuclear accumulation, impairing interferon production | invivogen.com |
| IRAK-1 | Kinase in inflammatory signaling | Nuclear accumulation | invivogen.com |
| MAPKAP kinase 2 (MK2) | Stress-activated protein kinase | Blocks stress-induced translocation to the cytoplasm | nih.govembopress.org |
| NFATp | Transcription factor | Blockade of nuclear export after calcium signaling | researchgate.net |
| FRAP (mTOR) | Kinase regulating cell growth | Nuclear accumulation, inhibiting downstream signaling | pnas.org |
Applications in Studying Viral Protein Trafficking
Many viruses hijack the host cell's nuclear transport machinery to facilitate their replication cycle. They must import viral components into the nucleus for replication and transcription, and subsequently export viral proteins and genomes to the cytoplasm for assembly of new virions. Leptomycin B has been a key tool in virology for determining the extent to which viruses rely on the CRM1 pathway.
Table 2: Application of Leptomycin B in Virology
| Virus | Viral Protein(s) / Component | Effect of Leptomycin B | Reference(s) |
| HIV-1 | Rev protein, unspliced viral mRNA | Blocks nuclear export of Rev and Rev-dependent mRNA, inhibiting viral replication. | nih.govberkeley.eduscbt.com |
| Influenza A Virus | Viral Ribonucleoprotein (vRNP), Nucleoprotein (NP), NS2/NEP | Inhibits nuclear export of vRNPs, causing nuclear retention of NP. | nih.govnih.govplos.org |
| Herpes Simplex Virus (HSV-1) | ICP27 (implicated) | Suppresses late viral protein synthesis and inhibits overall viral replication. | nih.govasm.org |
HIV-1 : One of the earliest and most significant applications of LMB in virology was the discovery that it inhibits the function of the HIV-1 Rev protein. nih.govberkeley.edu Rev shuttles into the nucleus, binds to unspliced and partially spliced viral mRNAs containing the Rev Response Element (RRE), and mediates their export to the cytoplasm via the CRM1 pathway. scbt.com This export is essential for the production of viral structural proteins and enzymes. LMB blocks the export of the Rev-mRNA complex, trapping it in the nucleus and effectively halting viral replication. nih.gov
Influenza A Virus : The influenza virus genome, which consists of ribonucleoprotein (vRNP) complexes, is replicated in the nucleus of the host cell. These newly synthesized vRNPs must be exported to the cytoplasm for virion assembly. Studies using LMB demonstrated that vRNP export is a CRM1-dependent process. nih.govnih.gov Treatment of infected cells with LMB results in the nuclear retention of vRNPs, indicating that the virus co-opts the host CRM1 machinery for this crucial step in its life cycle. nih.govplos.org
Herpes Simplex Virus (HSV) : The replication of HSV-1 has been shown to be highly sensitive to Leptomycin B. nih.govasm.org The drug's inhibitory effect has been linked to the viral immediate-early protein ICP27. While the precise mechanism is complex, research has shown that mutations in the ICP27 gene can confer resistance to LMB. nih.govoipub.com LMB treatment of HSV-1 infected cells leads to a suppression of late viral protein synthesis, demonstrating the importance of the CRM1 pathway for the progression of the viral life cycle. asm.org
Probing the Ran-GTPase Cycle and its Regulators
The directionality of nuclear transport is controlled by the small GTPase Ran. researchgate.net In the nucleus, Ran is predominantly in a GTP-bound state (RanGTP), while in the cytoplasm, it is in a GDP-bound state (RanGDP). CRM1-mediated export is critically dependent on RanGTP. The export complex is a trimeric structure consisting of CRM1, the NES-containing cargo, and RanGTP. nih.govnih.gov This complex moves through the nuclear pore, and upon reaching the cytoplasm, GTP hydrolysis on Ran causes the complex to disassemble, releasing the cargo.
Leptomycin B provides a way to probe this cycle. By covalently binding to CRM1, LMB prevents the initial formation of the export complex, effectively disrupting the association between CRM1, its cargo, and RanGTP. nih.gov This allows researchers to study the consequences of inhibiting this key step on the entire RanGTPase system. For example, the export of 5S rRNA ribonucleoprotein complexes was confirmed to be dependent on both CRM1 and the RanGTPase cycle through experiments using LMB and by manipulating RanGTP levels. nih.gov By creating a specific blockade, LMB helps to isolate and study the components and regulators of the Ran cycle without the process being actively completed.
Q & A
Q. What is the primary mechanism of action of Leptomycin B, 30-hydroxy in inhibiting nuclear export, and how can researchers validate this in experimental settings?
this compound primarily inhibits the nuclear export protein CRM1 by covalently binding to its cysteine residue, blocking the interaction between CRM1 and nuclear export signals (NESs) on cargo proteins. To validate this mechanism:
- Perform CRM1 inhibition assays using fluorescently tagged NES-containing proteins (e.g., GFP-p53) in live-cell imaging to observe nuclear retention .
- Use competitive binding assays with biotinylated NES peptides to measure displacement by this compound .
- Validate specificity via CRISPR/Cas9-mediated CRM1 knockout cells ; loss of Leptomycin B effect confirms target dependency .
Q. What are the critical controls required when assessing the cytotoxic effects of this compound in cancer cell lines?
- Vehicle controls : Use solvent-only treatments (e.g., DMSO) to isolate compound-specific effects.
- Positive controls : Include known CRM1 inhibitors (e.g., KPT-330) to benchmark efficacy.
- Proliferation assays : Combine with cell viability assays (MTT, ATP-based) to distinguish cytostatic vs. cytotoxic effects .
- Time-course experiments : Monitor long-term recovery post-treatment to rule out transient stress responses .
Q. How should researchers formulate hypotheses about this compound’s role in modulating specific signaling pathways?
- Start with literature-driven hypotheses : Cross-reference pathways linked to CRM1-dependent nuclear export (e.g., NF-κB, p53, FOXO) .
- Use transcriptomic/proteomic profiling to identify pathway alterations post-treatment.
- Validate hypotheses via siRNA-mediated knockdown of suspected downstream targets to confirm functional links .
Advanced Research Questions
Q. How can researchers optimize in vitro assays to account for batch-to-batch variability in this compound samples?
- Request batch-specific quality control data (e.g., HPLC purity, peptide content analysis) from suppliers to standardize dosing .
- Pre-test each batch using a reference assay (e.g., nuclear retention of p53 in HCT116 cells) to calibrate activity .
- Include internal standards (e.g., a stable CRM1 inhibitor) to normalize inter-batch variability in dose-response curves .
Q. What strategies mitigate off-target effects and toxicity of this compound in in vivo models?
- Dose optimization : Conduct pharmacokinetic studies to identify subtoxic thresholds while maintaining CRM1 inhibition .
- Prodrug development : Modify the compound to enhance tumor-specific activation (e.g., hypoxia-responsive derivatives) .
- Combination therapies : Pair with agents that synergize at lower doses (e.g., PARP inhibitors in BRCA-mutant models) .
Q. When encountering contradictory data on this compound’s efficacy across studies, what methodological approaches reconcile discrepancies?
- Meta-analysis : Systematically compare variables like cell line genetic backgrounds, assay endpoints (IC50 vs. apoptosis), and CRM1 expression levels .
- Replicate key experiments under standardized conditions (e.g., ATCC-validated cell lines, matched media formulations) .
- Use multiplexed assays (e.g., high-content imaging with multiple readouts) to capture context-dependent effects .
Q. How can computational modeling improve the design of this compound derivatives with enhanced specificity?
- Apply molecular docking simulations to predict CRM1 binding affinities of derivatives, prioritizing compounds with reduced reactivity to non-target cysteines .
- Use QSAR models to correlate structural modifications (e.g., 30-hydroxy substitution patterns) with cytotoxicity profiles .
- Validate predictions via crystallography to confirm binding modes and off-target interactions .
Q. What statistical methods are critical for analyzing dose-dependent responses in this compound studies?
- Nonlinear regression models (e.g., log(inhibitor) vs. response curves) to calculate IC50/EC50 values .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons of pathway activation.
- Survival analysis (Kaplan-Meier, Cox regression) for in vivo efficacy studies .
Data Interpretation & Validation
Q. How should researchers validate RNA-seq data indicating this compound-induced changes in nuclear export-dependent transcripts?
Q. What criteria determine whether contradictory findings about this compound’s role in apoptosis are biologically significant vs. experimental artifacts?
- Assess reproducibility : Confirm results in ≥3 independent replicates .
- Evaluate biological context : Cell type-specific dependencies (e.g., p53 status) may explain discrepancies .
- Perform mechanistic rescue experiments (e.g., overexpress anti-apoptotic Bcl-2 to test necessity of apoptotic pathways) .
Experimental Design & Reporting
Q. How to structure a research manuscript on this compound to address both mechanistic and therapeutic findings?
- Introduction : Link CRM1 biology to disease relevance (e.g., cancer, viral infections) .
- Results : Separate sections for mechanistic studies (e.g., CRM1 binding assays) and therapeutic efficacy (e.g., xenograft models) .
- Discussion : Contrast findings with prior CRM1 inhibitors and propose derivative optimization strategies .
Q. What are common pitfalls in interpreting this compound’s effects on cell cycle arrest?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
